molecular formula C10H22N2 B2456459 1-Methyl-1,5-diazacycloundecane CAS No. 2138384-60-6

1-Methyl-1,5-diazacycloundecane

Cat. No.: B2456459
CAS No.: 2138384-60-6
M. Wt: 170.3
InChI Key: GLUYYCLHNWQLRV-UHFFFAOYSA-N
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Description

1-Methyl-1,5-diazacycloundecane is a heterocyclic compound with the molecular formula C10H22N2. It is a member of the diazacycloundecane family, characterized by a ring structure containing two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-1,5-diazacycloundecane can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1,5-diaminopentane with formaldehyde and formic acid can yield the desired compound through a cyclization process .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of catalysts and specific temperature and pressure conditions to facilitate the cyclization reaction efficiently .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1,5-diazacycloundecane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Methyl-1,5-diazacycloundecane has diverse applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions, facilitating various catalytic processes.

    Biology: Investigated for its potential as a chelating agent in biological systems, aiding in the study of metal ion interactions in biological pathways.

    Medicine: Explored for its potential therapeutic applications, including as a component in drug delivery systems due to its ability to form stable complexes with metal ions.

    Industry: Utilized in the synthesis of advanced materials and as a stabilizer in polymer production.

Mechanism of Action

The mechanism by which 1-Methyl-1,5-diazacycloundecane exerts its effects is primarily through its ability to form stable complexes with metal ions. The nitrogen atoms in the ring structure act as coordination sites, allowing the compound to bind to metal ions effectively. This property is exploited in various applications, including catalysis and drug delivery, where the compound’s ability to stabilize metal ions is crucial .

Comparison with Similar Compounds

Uniqueness: 1-Methyl-1,5-diazacycloundecane is unique due to its specific ring size and the presence of a methyl group, which influences its chemical reactivity and stability. This compound’s ability to form stable complexes with metal ions sets it apart from other diazacycloalkanes, making it particularly valuable in applications requiring strong metal ion coordination .

Properties

IUPAC Name

1-methyl-1,5-diazacycloundecane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2/c1-12-9-5-3-2-4-7-11-8-6-10-12/h11H,2-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLUYYCLHNWQLRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCCCCNCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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